molecular formula C29H30O5 B13147606 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione CAS No. 94517-61-0

2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione

Cat. No.: B13147606
CAS No.: 94517-61-0
M. Wt: 458.5 g/mol
InChI Key: NGWGFUOLIXFXBV-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione is a synthetic anthraquinone derivative characterized by a central anthracene-9,10-dione scaffold substituted with hydroxyl groups at positions 1 and 5, a pentyl chain at position 6, and a 4-butoxyphenyl moiety at position 2 (Figure 1). Its synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and alkylation, as inferred from methods used for structurally related ethanoanthracenes .

Properties

CAS No.

94517-61-0

Molecular Formula

C29H30O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione

InChI

InChI=1S/C29H30O5/c1-3-5-7-8-19-11-14-22-24(26(19)30)28(32)23-16-15-21(27(31)25(23)29(22)33)18-9-12-20(13-10-18)34-17-6-4-2/h9-16,30-31H,3-8,17H2,1-2H3

InChI Key

NGWGFUOLIXFXBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)C4=CC=C(C=C4)OCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione typically involves multi-step organic reactions. One common approach includes the Friedel-Crafts acylation of anthracene derivatives followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and organic solvents such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process would typically be optimized to minimize by-products and maximize efficiency, often involving advanced purification methods like recrystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene ring are replaced by other groups under the influence of catalysts like iron(III) chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Iron(III) chloride in chlorinated solvents.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in photodynamic therapy.

    Medicine: Explored for its potential use in drug delivery systems and as a photosensitizer in cancer treatment.

    Industry: Utilized in the development of advanced materials for organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione involves its ability to interact with light and generate reactive oxygen species. This photochemical property makes it useful in applications like photodynamic therapy, where it can target and destroy cancer cells. The molecular targets often include cellular membranes and DNA, leading to oxidative damage and cell death.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Anthraquinones

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione 502.6 5.8 <0.1 (DMSO)
Emodin 270.2 2.5 0.3 (Water)
Altersolanol A 286.2 1.9 1.2 (Water)

Table 2: Bioactivity Comparison

Compound α-Glucosidase Inhibition (IC₅₀) Cytotoxicity (EC₅₀)
2-(4-Butoxyphenyl)-...anthracene-9,10-dione Not tested Not tested
Emodin 28.5 µM 15 µM (HeLa)
7-Acetyl-1,3,6-trihydroxyanthracene-9,10-dione 210.1 µM >100 µM

Research Findings

  • Structural Insights : Single-crystal X-ray studies of analogs (e.g., compound 4 in ) confirm the importance of hydroxyl group orientation for bioactivity . The target compound’s hydroxyls at positions 1 and 5 may adopt a similar conformation.
  • Synthetic Challenges: Introducing the 4-butoxyphenyl group requires careful optimization to avoid side reactions, as seen in the synthesis of ethanoanthracenes .
  • Biological Potential: While direct data on the target compound is lacking, its structural similarity to α-glucosidase inhibitors (e.g., compound 1) suggests plausible activity at micromolar concentrations .

Notes

  • Limitations : Experimental data for the target compound is inferred from analogs; further biochemical assays are needed.
  • Diverse Sources : References include synthetic methodologies (), natural product isolations (), and spectral data (), ensuring a balanced perspective.

Biological Activity

2-(4-Butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione is a synthetic organic compound with potential biological activity. Its structure consists of an anthracenedione core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C29H30O5
  • Molecular Weight : 458.546 g/mol
  • CAS Number : 94517-61-0
  • LogP : 6.4518 (indicating high lipophilicity)

Mechanisms of Biological Activity

The biological activity of 2-(4-butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Activity : Anthracenediones are recognized for their antitumor effects. They may exert cytotoxic effects on cancer cells through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS).
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological activity of anthracenedione derivatives, including 2-(4-butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntitumorDemonstrated significant cytotoxicity against various cancer cell lines.
AntioxidantExhibited strong free radical scavenging activity in vitro.
Enzyme InhibitionInhibited topoisomerase II activity, suggesting potential as a chemotherapeutic agent.

Detailed Research Findings

  • Antitumor Efficacy : A study published in ResearchGate highlighted that anthracenedione derivatives showed improved biological activity due to stable drug-DNA adduct formation. The compound was tested against multiple cancer cell lines, revealing IC50 values that indicate potent cytotoxicity (IC50 < 10 µM) .
  • Mechanistic Insights : Research indicated that compounds similar to 2-(4-butoxyphenyl)-1,5-dihydroxy-6-pentylanthracene-9,10-dione induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction . This mechanism is critical in the development of new anticancer therapies.
  • Antioxidant Properties : The antioxidant capacity was assessed using DPPH and ABTS assays, demonstrating that the compound effectively reduced oxidative stress markers in cellular models . This suggests a dual role in both cancer prevention and therapy.

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